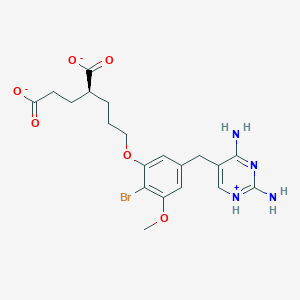
Brodimoprim-4,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brodimoprim-4,6-Dicarboxylate is a compound belonging to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. This compound is known to target the protein dihydrofolate reductase, making it a significant molecule in the field of medicinal chemistry .
Preparation Methods
The synthesis of Brodimoprim-4,6-Dicarboxylate involves several steps:
Treatment of Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate with hydroxylamine: This step produces the hydroxamide.
Further treatment with polyphosphoric acid: This leads to the formation of methyl 4-amino-3,5-dimethoxybenzoate.
Sandmeyer reaction: This step converts the compound to Methyl 4-bromo-3,5-dimethoxybenzoate.
Saponification of the ester: This forms 4-Bromo-3,5-dimethoxybenzoic acid.
Halogenation with thionyl chloride: This produces 4-Bromo-3,5-dimethoxybenzoyl chloride.
Rosenmund reduction: This step yields 4-Bromo-3,5-dimethoxybenzaldehyde.
Knoevenagel condensation with 3-Methoxypropionitrile: This forms the intermediate compound.
Condensation with Guanidine: This final step completes the synthesis of Brodimoprim.
Chemical Reactions Analysis
Brodimoprim-4,6-Dicarboxylate undergoes various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Brodimoprim-4,6-Dicarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate.
Industry: It is used in the production of various pharmaceuticals and other chemical products
Mechanism of Action
Brodimoprim-4,6-Dicarboxylate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of tetrahydrofolate, a molecule essential for the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts the synthesis of nucleotides, thereby inhibiting the growth of bacteria .
Comparison with Similar Compounds
Brodimoprim-4,6-Dicarboxylate is similar to other dihydrofolate reductase inhibitors such as:
Trimethoprim: Brodimoprim is a structural derivative of trimethoprim, with the 4-methoxy group of trimethoprim replaced by a bromine atom.
Methotrexate: Another dihydrofolate reductase inhibitor used in the treatment of cancer and autoimmune diseases.
Pyrimethamine: Used in the treatment of protozoal infections.
This compound is unique due to its specific structure and the presence of the dicarboxylate groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C20H24BrN4O6- |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
(2S)-2-[3-[2-bromo-5-[(2,4-diaminopyrimidin-1-ium-5-yl)methyl]-3-methoxyphenoxy]propyl]pentanedioate |
InChI |
InChI=1S/C20H25BrN4O6/c1-30-14-8-11(7-13-10-24-20(23)25-18(13)22)9-15(17(14)21)31-6-2-3-12(19(28)29)4-5-16(26)27/h8-10,12H,2-7H2,1H3,(H,26,27)(H,28,29)(H4,22,23,24,25)/p-1/t12-/m0/s1 |
InChI Key |
SZAVCZNFKJSWRN-LBPRGKRZSA-M |
Isomeric SMILES |
COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCC[C@@H](CCC(=O)[O-])C(=O)[O-])Br |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCCC(CCC(=O)[O-])C(=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Methylsulfanylanilino]-6,7-dimethoxyquinazoline](/img/structure/B10760295.png)
![N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide](/img/structure/B10760301.png)
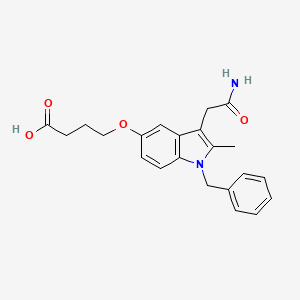
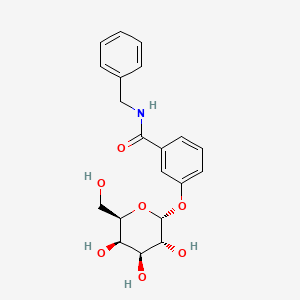
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-fluorobenzenolate](/img/structure/B10760325.png)
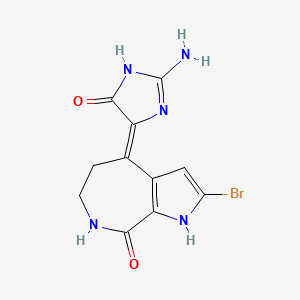
![1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]cyclopropane-1-carboxylic acid](/img/structure/B10760338.png)
![1-[(2R)-4-{6-[(benzylcarbamoyl)amino]-1H-indol-1-yl}-1-hydroxybutan-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B10760348.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)
![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)
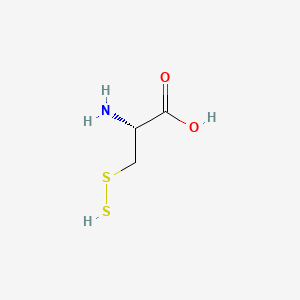
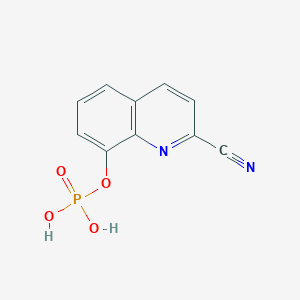
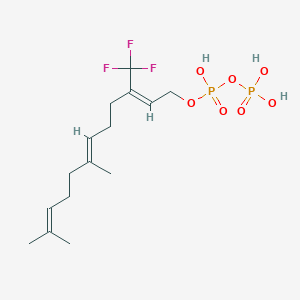
![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)
